molecular formula C21H21ClN4O4S B2419977 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899734-97-5

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2419977
CAS No.: 899734-97-5
M. Wt: 460.93
InChI Key: CGNIIDOHPASNEX-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide (CAS 899734-97-5) is a synthetic small molecule with a molecular formula of C21H21ClN4O4S and a molecular weight of 460.94 g/mol . This compound features a 1,3,4-oxadiazole ring core, a common pharmacophore in medicinal chemistry, linked to a benzamide moiety bearing a cyclopentyl(methyl)sulfamoyl group. This specific molecular architecture makes it a compound of interest in early-stage pharmaceutical research and drug discovery. Compounds within this structural class, particularly those incorporating the 1,3,4-oxadiazole scaffold, have been investigated for a range of potential therapeutic applications. According to a patent covering related 3-substituted cyclopentylamine derivatives, such molecules have been proposed for the treatment and prevention of various diseases . The patent indicates that these applications could include, but are not limited to, cardiovascular diseases, central nervous system (CNS) disorders, inflammatory diseases, and cancer . The proposed mechanism of action for such compounds, while specific to the biological target, often involves enzyme inhibition or receptor modulation, making them valuable tools for probing biological pathways . This product is supplied for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers can obtain this compound with a stated purity of 90% and above, available in multiple quantities to suit various research needs .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-26(15-6-2-3-7-15)31(28,29)16-12-10-14(11-13-16)19(27)23-21-25-24-20(30-21)17-8-4-5-9-18(17)22/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNIIDOHPASNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and appropriate coupling reactions.

    Attachment of the sulfonamide group: The sulfonamide moiety can be introduced through sulfonylation reactions using sulfonyl chlorides and amines.

    Final coupling: The final step involves coupling the oxadiazole derivative with the sulfonamide-substituted benzamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide: shares structural similarities with other oxadiazole derivatives and sulfonamide compounds.

    Other oxadiazole derivatives: These compounds often exhibit similar biological activities and are used in similar applications.

    Sulfonamide compounds: Known for their antimicrobial properties and used in various therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁ClN₃O₂S
  • Molecular Weight : 300.141 g/mol
  • CAS Number : 90147-10-7

Antibacterial Activity

Several studies have reported the antibacterial properties of compounds containing the 1,3,4-oxadiazole moiety. The synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli

For instance, a study highlighted that compounds similar to this compound exhibited significant inhibition against these pathogens with varying IC50 values .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Notably:

  • Acetylcholinesterase (AChE) : Compounds in this class have been evaluated for their inhibitory effects on AChE, which is crucial for neurotransmission. Some derivatives displayed strong inhibition with IC50 values in the low micromolar range.
  • Urease Inhibition : The compound also exhibited strong inhibitory activity against urease, an enzyme involved in the metabolism of urea in bacteria. This activity is particularly relevant for treating infections caused by urease-producing pathogens .

Anticancer Activity

Research indicates that oxadiazole derivatives may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown that certain derivatives can effectively reduce cell viability in various cancer cell lines .

Study 1: Antibacterial and Enzyme Inhibition

A comprehensive study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The most active compounds were identified with IC50 values ranging from 0.63 to 2.14 μM against AChE and significant urease inhibition .

CompoundAChE IC50 (μM)Urease IC50 (μM)
7l0.631.5
7m0.751.8
7n1.002.0

Study 2: Anticancer Potential

In another study, derivatives of the oxadiazole compound were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents .

The biological activity of this compound can be attributed to:

  • Interference with Enzyme Function : By binding to active sites of enzymes like AChE and urease.
  • Induction of Apoptosis : Through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction in cancer cells.

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